An In-depth Technical Guide to NAADP as a Second Messenger in Intracellular Calcium Release
An In-depth Technical Guide to NAADP as a Second Messenger in Intracellular Calcium Release
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Potent and Unique Calcium Mobilizing Messenger
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent, naturally occurring nucleotide that functions as a second messenger to release calcium (Ca²⁺) from intracellular stores.[1][2] First identified in 1995 through studies in sea urchin egg homogenates, NAADP has since been established as a universal Ca²⁺-mobilizing agent, operating across diverse phyla from plants to humans.[1][3][4] It is structurally similar to nicotinamide adenine dinucleotide phosphate (NADP), differing only by the substitution of a hydroxyl group for the nicotinamide amino group. This minor change, however, transforms it into the most potent endogenous Ca²⁺-releasing molecule yet described, often active at low nanomolar concentrations.[1][5]
NAADP is a member of the superfamily of regulatory adenine nucleotides, which also includes inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). However, NAADP distinguishes itself by its unique mechanism of action, targeting different intracellular Ca²⁺ stores and activating a distinct class of ion channels. A key feature of NAADP signaling is its proposed role as a "trigger" for Ca²⁺ release. It often initiates a small, localized Ca²⁺ signal that is then amplified into a global cellular response by recruiting other Ca²⁺ release mechanisms, such as IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs).[1][2][3][6] This intricate interplay allows for highly specific and localized Ca²⁺ signaling events that regulate a vast array of cellular processes, including fertilization, T-cell activation, muscle contraction, and neurotransmission.[7]
NAADP Metabolism: Synthesis and Degradation Pathways
The cellular concentration of NAADP is tightly regulated through coordinated synthesis and degradation, allowing for rapid and transient signaling.
Synthesis Pathways
Two primary pathways for NAADP synthesis have been described:
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The Base-Exchange Reaction: This was the first described pathway and is catalyzed by members of the ADP-ribosyl cyclase family, such as CD38.[3][8] In an acidic environment (pH 4-5), these enzymes catalyze the exchange of the nicotinamide group on NADP for nicotinic acid, yielding NAADP. This acidic requirement suggests that this synthesis may occur within the lumen of acidic organelles like endosomes and lysosomes.[4]
-
The NAADPH/NAADP Redox Cycle: A more recently discovered pathway involves the oxidation of a reduced precursor, NAADPH, into NAADP. This reaction is catalyzed by NADPH oxidases (NOX) or dual NADPH oxidases (DUOX). The cycle can be reversed by glucose-6-phosphate dehydrogenase (G6P-DH), which reduces NAADP back to NAADPH. This redox cycle allows for rapid, stimulus-coupled NAADP formation under physiological conditions.[4]
Degradation Pathways
NAADP's signal is terminated by enzymatic degradation:
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Dephosphorylation: Alkaline phosphatase can dephosphorylate NAADP at the 2' position, converting it to nicotinic acid adenine dinucleotide (NAAD), which is inactive.
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Hydrolysis by CD38: The same enzyme involved in its synthesis, CD38, can also degrade NAADP by hydrolyzing it to 2'-phospho-ADPR. This dual function of CD38 makes it a critical regulator of rapid NAADP turnover.[3]
Figure 1. Key enzymatic pathways for the synthesis and degradation of NAADP.
Mechanism of NAADP-Mediated Ca²⁺ Release
The precise molecular mechanism of NAADP action has been a subject of intense research and debate, leading to the evolution of several key hypotheses.
The Target Organelle: Acidic Stores vs. Endoplasmic Reticulum
A central controversy has been the identity of the Ca²⁺ store targeted by NAADP.
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Acidic Organelles: A substantial body of evidence indicates that NAADP mobilizes Ca²⁺ from acidic organelles, such as lysosomes and endosomes.[9][10] This is supported by findings that NAADP-induced Ca²⁺ release is sensitive to agents that disrupt the proton gradient of these vesicles (e.g., bafilomycin A1) and is distinct from the thapsigargin-sensitive endoplasmic reticulum (ER) stores targeted by IP₃ and cADPR.[9]
-
Endoplasmic Reticulum (ER): In contrast, some studies, particularly in T-cells and pancreatic acinar cells, suggest that NAADP can directly or indirectly activate Ryanodine Receptors (RyRs) on the ER to release Ca²⁺.[2][6][11]
The NAADP Receptor Complex: Channels and Binding Proteins
It is now widely accepted that NAADP does not bind directly to the Ca²⁺ release channel but acts via an accessory binding protein.
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Two-Pore Channels (TPCs): Strong evidence identifies the endo-lysosomal TPC family (TPC1 and TPC2) as the primary ion channels gated by the NAADP signaling complex.[9][12][13] Overexpression of TPCs enhances NAADP-mediated signals, while their knockdown abolishes them.[9][12]
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Ryanodine Receptors (RyRs): The role of RyRs is more complex. While some studies reported direct activation of RyR1 by NAADP, others have failed to replicate this, suggesting RyRs are not universal direct targets.[2][12][14] The prevailing view is that RyRs often act as crucial amplifiers of the initial TPC-mediated Ca²⁺ signal.[2][11]
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NAADP Binding Proteins: Photoaffinity labeling experiments identified small, soluble proteins as the primary NAADP binders, rather than the large TPC or RyR channel proteins themselves.[1][2] Two key binding proteins have been identified:
The Unifying Hypothesis
To reconcile the conflicting data, a "unifying hypothesis" has been proposed.[2][19][20] This model posits that NAADP first binds to a soluble accessory protein (like HN1L/JPT2 or Lsm12). This NAADP-protein complex then acts as the ligand that gates the ion channel. Depending on the cell type and the specific proteins expressed, this complex could target either TPCs on acidic stores or RyRs on the ER, explaining the observed diversity in NAADP's targets.[2][19]
Figure 2. The "Unifying Hypothesis" of NAADP action via accessory binding proteins.
Characteristics of NAADP-Induced Ca²⁺ Signals
NAADP-evoked Ca²⁺ signals have several defining characteristics that distinguish them from those produced by other second messengers.
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High Potency: NAADP is effective at pico- to nanomolar concentrations, making it the most potent Ca²⁺-mobilizing messenger.[5]
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Trigger and Amplifier Model: In many cell types, NAADP initiates a small, localized "trigger" Ca²⁺ release from acidic stores via TPCs. This initial, spatially restricted signal is often insufficient to elicit a full cellular response. Instead, it activates nearby, more abundant IP₃Rs and RyRs on the ER through Calcium-Induced Ca²⁺ Release (CICR). This secondary amplification step generates a large, global Ca²⁺ wave that propagates throughout the cell.[2][9][21]
-
Self-Inactivation: The NAADP signaling pathway exhibits potent self-desensitization. Exposure to NAADP, even at sub-threshold concentrations, can render the system unresponsive to subsequent stimulation by a maximal dose of NAADP.[1][2]
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Generation of Ca²⁺ Oscillations: Despite its self-inactivating nature, NAADP can induce long-lasting Ca²⁺ oscillations.[21] This is thought to occur through a "two-pool" mechanism where the initial NAADP-mediated Ca²⁺ release loads the ER stores, which then release Ca²⁺ cyclically via IP₃R/RyR activity.[21]
Figure 3. The trigger and amplifier model of NAADP-mediated Ca²⁺ signaling.
Quantitative Data and Comparisons
The potency of NAADP is a hallmark of its function. The table below summarizes key quantitative parameters and compares them with other Ca²⁺-mobilizing messengers.
| Parameter | NAADP | IP₃ | cADPR | Reference |
| EC₅₀ for Ca²⁺ Release | ~10-30 nM | ~100-500 nM | ~50-200 nM | [1][2] |
| Typical Efficacious Conc. | pM - low nM | High nM - low µM | High nM - low µM | [5] |
| Primary Target Organelle | Acidic Stores (Lysosomes) | Endoplasmic Reticulum | Endoplasmic Reticulum | [9] |
| Primary Target Channel | TPCs (via binding protein) | IP₃ Receptors | Ryanodine Receptors | [9][12] |
| Ca²⁺ Dependence (CICR) | Does not directly exhibit CICR | Exhibits CICR | Exhibits CICR | [21] |
| Self-Inactivation | Strong | Weak/Moderate | Weak/Moderate | [1][2] |
Key Experimental Protocols
Studying the NAADP pathway requires specialized techniques due to the messenger's membrane impermeability and the unique nature of its target organelles.
Measuring NAADP Levels
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Radioreceptor Assay: This highly sensitive method relies on the displacement of a radiolabeled NAADP analog from high-affinity binding proteins, typically derived from sea urchin egg homogenates.[22]
-
Enzymatic Cycling Assay: A fluorescence-based assay where NAADP concentration is determined through a series of coupled enzymatic reactions.
Inducing and Monitoring Ca²⁺ Release
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Cell-Free Preparations: The sea urchin egg homogenate is the "gold standard" system. It contains all the necessary components (stores, channels, pumps) and allows for the direct application of NAADP and pharmacological agents to study their effects on Ca²⁺ release.[1][23][24]
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Permeabilized Cells: Techniques like saponin or laser permeabilization create pores in the plasma membrane, allowing the introduction of NAADP into the cytosol of otherwise intact cells.
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Microinjection and Photolysis of Caged NAADP: For intact, live-cell studies, NAADP can be microinjected. A more temporally and spatially precise method is the introduction of a "caged" NAADP, an inert precursor that rapidly releases active NAADP upon exposure to a flash of UV light.[21]
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Ca²⁺ Imaging: Changes in intracellular Ca²⁺ are monitored using fluorescent Ca²⁺ indicators like Fura-2 or genetically encoded sensors, coupled with fluorescence microscopy.
Identifying Targets and Mechanisms
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Pharmacological Tools:
-
NAADP Antagonists: High-affinity antagonists like Ned-19 are used to specifically block NAADP-induced Ca²⁺ release.
-
Store-Specific Inhibitors: Thapsigargin is used to deplete ER Ca²⁺ stores, while bafilomycin A1 is used to disrupt the proton gradient of acidic stores, allowing for their functional separation.[9]
-
Channel Blockers: Antagonists of IP₃Rs (e.g., heparin) and RyRs (e.g., ruthenium red, ryanodine) are used to probe the involvement of these channels in amplifying the NAADP signal.[14]
-
-
Genetic Manipulation: siRNA-mediated knockdown or CRISPR-Cas9 knockout of genes encoding TPCs, RyRs, or the newly identified binding proteins (HN1L/JPT2, Lsm12) are critical for confirming their roles in the pathway.[12]
-
Photoaffinity Labeling: Using chemically modified NAADP analogs (e.g., [³²P]-5-azido-NAADP) that covalently bind to their targets upon UV irradiation is a key technique for identifying novel NAADP binding proteins.[1][2]
Figure 4. A generalized experimental workflow for investigating NAADP signaling.
Conclusion and Future Perspectives
NAADP has emerged from an obscure NADP contaminant to a fundamentally important second messenger in cellular Ca²⁺ signaling. Its characterization has reshaped our understanding of intracellular communication, revealing acidic organelles as dynamic, messenger-regulated Ca²⁺ stores. The "trigger" hypothesis, where a localized NAADP signal is amplified by the ER-based machinery, provides a framework for understanding how cells can generate highly specific Ca²⁺ signals in response to diverse stimuli.
The recent identification of high-affinity binding proteins like HN1L/JPT2 and Lsm12 marks a significant breakthrough, paving the way for a detailed molecular dissection of the NAADP receptor complex.[1][15] For researchers and drug development professionals, this opens up new avenues for therapeutic intervention. Modulating the NAADP pathway could offer novel strategies for treating diseases involving aberrant Ca²⁺ signaling, including immune disorders, cardiovascular diseases, and neurodegenerative conditions. Future research will undoubtedly focus on elucidating the precise stoichiometry and structural basis of the NAADP-binding protein-channel interaction, mapping the upstream and downstream components of the pathway in different tissues, and developing specific pharmacological tools to target this unique and potent signaling system.
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